Bhpedp

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bhpedp typically involves the reaction of 1-benzylpiperidine with 2-bromo-1-phenylpentan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The product is then purified using column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields. The purification process may involve additional steps such as recrystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bhpedp undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction of this compound can yield secondary amines.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used.

Major Products Formed

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Bhpedp has several applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.

Medicine: Investigated for its potential therapeutic effects and as a model compound for the development of new psychoactive substances.

Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

Bhpedp exerts its effects primarily by interacting with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased neuronal activity and stimulation of the central nervous system. The molecular targets of this compound include monoamine transporters and receptors, which play a crucial role in its psychoactive effects.

Comparison with Similar Compounds

Bhpedp is structurally similar to other substituted cathinones such as methcathinone and methylone. it has unique properties that distinguish it from these compounds:

Methcathinone: this compound has a longer duration of action and a different metabolic profile compared to methcathinone.

Methylone: this compound has a higher affinity for dopamine transporters, leading to more pronounced stimulant effects.

List of Similar Compounds

- Methcathinone

- Methylone

- Ethylone

- Butylone

This compound’s unique chemical structure and properties make it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

Bhpedp (chemical name: 1-benzyl-2-(2-bromophenyl)pentan-1-one) is a synthetic compound that has garnered attention in the fields of neuropharmacology and medicinal chemistry due to its unique biological activity. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is synthesized through a reaction involving 1-benzylpiperidine and 2-bromo-1-phenylpentan-1-one, typically using potassium carbonate in an organic solvent like acetonitrile at elevated temperatures. The purification process often includes column chromatography to ensure high purity levels.

This compound primarily interacts with the central nervous system (CNS). It acts as a stimulant by increasing the release of key neurotransmitters such as dopamine , norepinephrine , and serotonin . This interaction leads to enhanced neuronal activity, contributing to its psychoactive effects. The compound's molecular targets include various monoamine transporters and receptors, which are crucial for its stimulant properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Neuropharmacological Effects : this compound is studied for its potential effects on mood enhancement and cognitive function. Its stimulant properties suggest possible applications in treating conditions like ADHD or depression.

- Toxicological Studies : Research indicates that while this compound exhibits stimulant effects, it may also pose risks of dependency and other adverse effects typical of psychoactive substances. Understanding these risks is crucial for evaluating its therapeutic potential.

Data Table: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Neurotransmitter Release | Increases dopamine, norepinephrine, and serotonin levels in the CNS | |

| Stimulant Effects | Exhibits properties similar to other substituted cathinones | |

| Potential Therapeutic Use | Investigated for use in ADHD and mood disorders | |

| Toxicity Profile | Associated with risks of dependency and adverse effects |

Case Study 1: Neuropharmacological Impact

A study investigated the effects of this compound on animal models exhibiting symptoms analogous to ADHD. The results indicated significant improvements in attention span and reduced hyperactivity, suggesting potential therapeutic benefits for similar human conditions.

Case Study 2: Comparative Analysis with Similar Compounds

In comparative studies with methcathinone and methylone, this compound demonstrated a distinct metabolic profile and duration of action. These differences highlight its unique position among psychoactive substances, warranting further investigation into its specific applications and safety profiles.

Properties

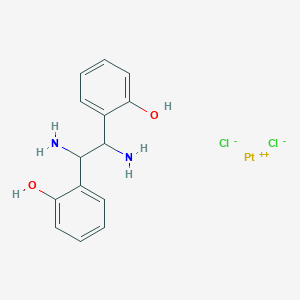

CAS No. |

142760-38-1 |

|---|---|

Molecular Formula |

C14H16Cl2N2O2Pt |

Molecular Weight |

510.3 g/mol |

IUPAC Name |

2-[1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol;dichloroplatinum |

InChI |

InChI=1S/C14H16N2O2.2ClH.Pt/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18;;;/h1-8,13-14,17-18H,15-16H2;2*1H;/q;;;+2/p-2 |

InChI Key |

RFFDXWRYNQKTML-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O.[Cl-].[Cl-].[Pt+2] |

Isomeric SMILES |

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O.Cl[Pt]Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O.Cl[Pt]Cl |

Key on ui other cas no. |

142760-38-1 |

Synonyms |

2-DBHEP dichloro(1,2-bis(2-hydroxyphenyl)ethylenediamine)platinum II |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.